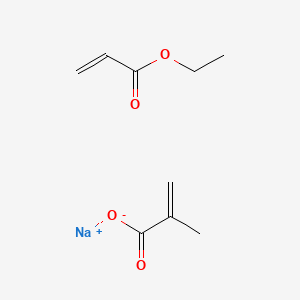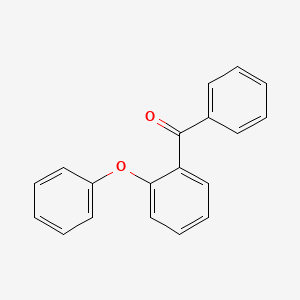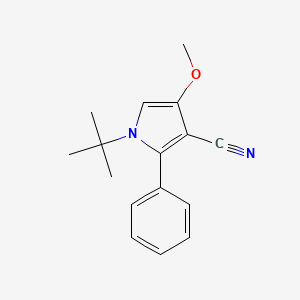
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group, a methoxy group, a phenyl group, and a carbonitrile group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. Another approach is the reaction of α-halocarbonyl compounds with β-keto esters and ammonia, referred to as the Hantzsch pyrrole synthesis . Additionally, the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with primary amines, is also employed .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and reaction temperatures plays a crucial role in the efficiency of the synthesis. Commonly used solvents include acetonitrile and dichloromethane, while catalysts such as sodium L-ascorbate and CuBr are employed to facilitate the reaction .
化学反应分析
Types of Reactions
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the nitrogen atom in the pyrrole ring, electrophilic substitution reactions are common. These reactions involve the replacement of a hydrogen atom with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Nucleophilic Substitution: The presence of the methoxy and carbonitrile groups allows for nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens, nitro groups, and acyl groups.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield halogenated or nitro-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学研究应用
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
作用机制
The mechanism of action of 1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring contributes to its basic properties, allowing it to interact with various biological molecules . The compound can bind to receptors, enzymes, and other proteins, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: A compound with a similar tert-butyl group but different functional groups and structure.
1-(tert-Butyl)-2,5-dimethyl-3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate: Another pyrrole derivative with different substituents.
Uniqueness
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy and carbonitrile groups, along with the tert-butyl and phenyl groups, makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
51597-35-4 |
|---|---|
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC 名称 |
1-tert-butyl-4-methoxy-2-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)18-11-14(19-4)13(10-17)15(18)12-8-6-5-7-9-12/h5-9,11H,1-4H3 |
InChI 键 |
PVXZMMMKJVKQJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C=C(C(=C1C2=CC=CC=C2)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


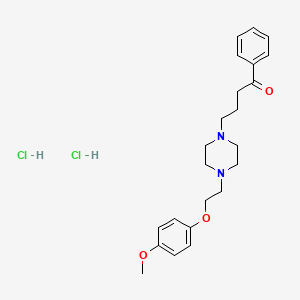
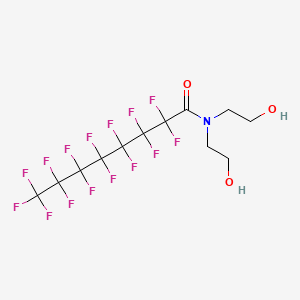
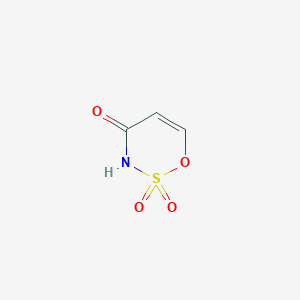
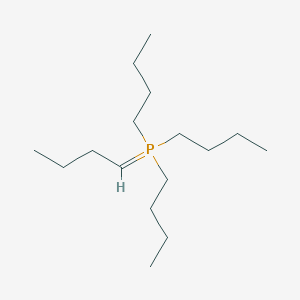
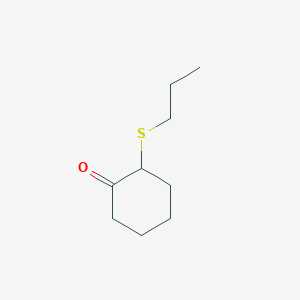
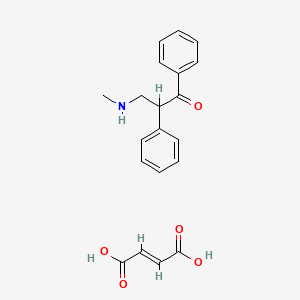
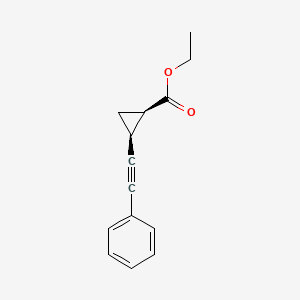


![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)

